Molecular Weight and Formula Differentiation from the Direct Methyl Ester Analog
The target compound (C₁₅H₁₃NO₂S₂, MW 303.39 g/mol, MDL MFCD04969629) differs from its closest ester variant, Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate (C₁₄H₁₁NO₂S₂, MW 289.37 g/mol, MDL MFCD04969628) . The ethyl-to-methyl ester replacement adds 14.02 g/mol (one CH₂ unit) and represents a change in the number of rotatable bonds and hydrogen-bond acceptors that influences both calculated logP (estimated increase of ~0.4–0.6 units for the ethyl ester) and metabolic hydrolysis rate . Both compounds are supplied at ≥95% purity and share identical hazard classifications (GHS07, H302/H315/H319/H335) .
| Evidence Dimension | Molecular weight, molecular formula, and ester identity |
|---|---|
| Target Compound Data | C₁₅H₁₃NO₂S₂; MW 303.39 g/mol; Ethyl ester; MDL MFCD04969629 |
| Comparator Or Baseline | Methyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate (CAS 861452-15-5): C₁₄H₁₁NO₂S₂; MW 289.37 g/mol; Methyl ester; MDL MFCD04969628 |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔFormula = +CH₂; ΔMDL suffix = 29 vs 28 |
| Conditions | Vendor certificate-of-analysis datasheets; both compounds supplied at ≥95% purity |
Why This Matters
The ethyl ester provides higher lipophilicity and potentially slower esterase-mediated hydrolysis than the methyl ester, a key consideration for intracellular dwell time in cell-based assays and for selecting the appropriate building block for pharmacokinetic optimization.
